Ctop

Description

Properties

IUPAC Name |

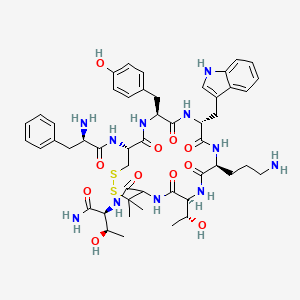

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWWYAHWHHNCHO-KOFBULAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ctop's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ctop, a potent and selective antagonist of the μ-opioid receptor (MOR), serves as a critical tool in neuroscience research for elucidating the physiological and pathological roles of the endogenous opioid system. Its high affinity and selectivity for the MOR make it an invaluable pharmacological agent for studying opioid-mediated signaling in neuronal cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the μ-opioid receptor, its impact on downstream signaling pathways, and its receptor-independent effects on neuronal excitability. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to support advanced research and drug development endeavors.

Core Mechanism of Action: μ-Opioid Receptor Antagonism

This compound functions primarily as a competitive antagonist at the μ-opioid receptor. This means that it binds to the same site as endogenous opioids (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, DAMGO) but does not activate the receptor. By occupying the binding site, this compound prevents the receptor from being activated by agonists, thereby blocking their downstream effects.

Quantitative Data: Binding Affinity

The affinity of this compound for the μ-opioid receptor has been quantified through radioligand binding assays. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.96 nM | μ-opioid | Not Specified | |

| Ki | >10,000 nM | δ-opioid | Not Specified |

Impact on Downstream Signaling Pathways

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways by preventing the initial receptor activation.

Inhibition of Adenylyl Cyclase

Upon agonist binding, the μ-opioid receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking agonist binding, this compound prevents this inhibition, thereby maintaining normal levels of adenylyl cyclase activity and cAMP production.

Modulation of Ion Channels

The βγ-subunits of the activated Gi/o protein can directly modulate the activity of ion channels, leading to changes in neuronal excitability.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Agonist activation of the μ-opioid receptor leads to the opening of GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. This compound blocks this agonist-induced activation of GIRK channels.

-

Inhibition of Voltage-gated Calcium Channels (VGCCs): The βγ-subunits can also inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release. This compound's antagonism at the μ-opioid receptor prevents this inhibition of VGCCs.

Signaling Pathway Diagrams

μ-Opioid Receptor-Independent Effects

Interestingly, this compound has been observed to exert effects on neuronal activity that are independent of its interaction with the μ-opioid receptor.

Enhancement of Potassium Currents

In vitro studies on rat locus coeruleus neurons have demonstrated that this compound can increase K+ currents. This effect is not blocked by opioid receptor antagonists, indicating a direct or indirect interaction with potassium channels or their modulatory proteins that is separate from the μ-opioid receptor. The specific type of potassium channel and the precise mechanism of this interaction are areas for further investigation.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor.

-

Radiolabeled μ-opioid receptor agonist (e.g., [³H]DAMGO).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer. Include a control group with only the radiolabeled ligand (total binding) and a group with the radiolabeled ligand and a high concentration of a non-specific ligand to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single neuron and to assess the effects of compounds like this compound on neuronal excitability and specific ion channel activity.

Materials:

-

Cultured neurons or acute brain slices.

-

Micropipette puller and glass capillaries.

-

Micromanipulator.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with appropriate optics.

-

External solution (Artificial Cerebrospinal Fluid - ACSF).

-

Internal solution (for the patch pipette, containing a specific ionic composition).

-

This compound and opioid agonists for perfusion.

Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a fine tip (resistance of 3-7 MΩ). Fill the pipette with the internal solution.

-

Cell Approach: Under the microscope, carefully approach a neuron with the micropipette using the micromanipulator.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Voltage-Clamp Mode: Hold the membrane potential at a constant voltage to record the currents flowing through ion channels. To study the effect of this compound on GIRK currents, a voltage ramp protocol can be applied in the presence of an opioid agonist, and then in the co-presence of the agonist and this compound.

-

Current-Clamp Mode: Inject a known amount of current to measure changes in the membrane potential, including action potentials. The effect of this compound on neuronal firing rate can be assessed by applying a depolarizing current step before and after the application of this compound.

-

-

Drug Application: Perfuse the ACSF containing the desired concentrations of opioid agonists and/or this compound over the neuron.

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of this compound on ion channel activity and neuronal excitability.

Conclusion

This compound is a powerful and highly selective tool for the in-depth study of the μ-opioid receptor system in neuronal cells. Its primary mechanism of action is the competitive antagonism of the μ-opioid receptor, leading to the blockade of agonist-induced downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of key ion channels such as GIRK and voltage-gated calcium channels. Additionally, evidence suggests a μ-opioid receptor-independent mechanism involving the enhancement of potassium currents, which contributes to its overall effect on neuronal excitability. The combination of binding assays and electrophysiological techniques provides a robust framework for quantifying the pharmacological profile of this compound and understanding its impact on neuronal function at the molecular and cellular levels. Further research to elucidate the specific potassium channels involved in its receptor-independent effects and to obtain more extensive quantitative data on its functional antagonism in various neuronal subtypes will continue to refine our understanding of this important research compound.

The Binding Affinity of CTOP for Mu-Opioid Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of CTOP, a potent and highly selective antagonist for the mu-opioid receptor (MOR). A comprehensive understanding of this interaction is critical for research into opioid pharmacology, the development of novel analgesics, and the study of addiction and tolerance. This document summarizes key quantitative binding data, details the experimental protocols used to determine these values, and illustrates the underlying molecular mechanisms.

Quantitative Analysis of this compound Binding Affinity

This compound (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a cyclic octapeptide that exhibits high affinity and selectivity for the mu-opioid receptor. The binding affinity of this compound is commonly quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Published data indicates that this compound is a potent antagonist with a Ki value of 0.96 nM for the mu-opioid receptor. Its selectivity is highlighted by a significantly lower affinity for the delta-opioid receptor, with a Ki value greater than 10,000 nM. This substantial difference underscores the value of this compound as a specific tool for isolating and studying mu-opioid receptor function.

For comparative purposes, the following table summarizes the binding affinity of this compound for the mu-opioid receptor.

| Ligand | Receptor | Parameter | Value (nM) | Reference |

| This compound | Mu-Opioid | Ki | 0.96 | |

| This compound | Delta-Opioid | Ki | >10,000 |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki value for an unlabeled ligand like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Principle

In this assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO, a potent mu-opioid agonist) is incubated with a preparation of cell membranes expressing the mu-opioid receptor. Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture. The amount of radioligand bound to the receptor is then measured. As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Materials

-

Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

-

Unlabeled Ligand: this compound

-

Membrane Preparation: Homogenates from cells or tissues expressing mu-opioid receptors (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor, or rat brain tissue).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure

-

Membrane Preparation:

-

Thaw the frozen membrane preparation on ice.

-

Homogenize the membranes in ice-cold incubation buffer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the incubation buffer.

-

In a series of microcentrifuge tubes or a 96-well plate, add the following in order:

-

Incubation buffer

-

A fixed concentration of [³H]-DAMGO (typically at a concentration close to its Kd value).

-

Increasing concentrations of this compound.

-

Membrane preparation (typically 50-100 µg of protein per tube/well).

-

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled potent opioid agonist like naloxone).

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess naloxone) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathways and Mechanism of Action

Mu-Opioid Receptor Signaling

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, such as morphine or an endogenous opioid peptide, the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability, which underlies the analgesic and other effects of opioid agonists.

Mu-Opioid Receptor Agonist Signaling Pathway

Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the same site on the mu-opioid receptor as agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. This blockade of agonist binding effectively inhibits the biological effects mediated by the mu-opioid receptor.

Antagonistic Action of this compound at the Mu-Opioid Receptor

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical workflow of the competitive binding assay described in the protocol section.

The Discovery and Synthesis of Ctop: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective μ-Opioid Receptor Antagonist

Abstract

Ctop, a synthetic octapeptide, has emerged as a critical tool in opioid research due to its high potency and selectivity as a competitive antagonist of the μ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and medicinal chemistry. This document details the solid-phase synthesis pathway of this compound, outlines key experimental protocols for its biological evaluation, and presents its effects on downstream signaling pathways. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Overview

This compound, with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, is a somatostatin analogue that was identified as a potent and highly selective antagonist for the μ-opioid receptor.[1][2] The cyclic structure, formed by a disulfide bond between the Cysteine (Cys) and Penicillamine (Pen) residues, confers conformational rigidity, which is crucial for its high affinity and selectivity.[1] this compound is characterized by its high affinity for the μ-opioid receptor, with a Ki value of approximately 0.96 nM, while exhibiting significantly lower affinity for the δ-opioid receptor (Ki > 10,000 nM), making it an invaluable tool for distinguishing the pharmacological effects mediated by the μ-opioid receptor from those of other opioid receptor subtypes.[3][4]

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides. The general workflow for the synthesis of this compound via Fmoc-based SPPS is outlined below.

General SPPS Workflow for this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Methodologies for this compound Synthesis

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (D-Phe, Cys(Trt), Tyr(tBu), D-Trp(Boc), Orn(Boc), Thr(tBu), Pen(Trt))

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diisopropyl ether

-

Acetonitrile (ACN)

-

Water (H₂O)

Protocol:

-

Resin Swelling: Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) is activated with DIC and HOBt in DMF and coupled to the deprotected resin. The reaction progress is monitored using a Kaiser test.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Pen(Trt), Thr(tBu), Orn(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe).

-

Final Fmoc Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude linear peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in a dilute aqueous solution and the pH is adjusted to ~8.5. The disulfide bond is formed by oxidation, often through air oxidation or by using an oxidizing agent like potassium ferricyanide.

-

Final Purification and Lyophilization: The cyclic this compound peptide is purified by RP-HPLC to remove any remaining impurities. The pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Biological Characterization

In Vitro Receptor Binding Affinity

The affinity of this compound for opioid receptors is determined using radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| μ (mu) | [³H]DAMGO | 0.96 | [3][4] |

| δ (delta) | [³H]DPDPE | >10,000 | [3][4] |

| κ (kappa) | [³H]U-69593 | >10,000 | N/A |

Experimental Protocol: μ-Opioid Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor (e.g., rat brain homogenates or CHO cells stably expressing the human MOR).

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled μ-opioid agonist (e.g., [³H]DAMGO) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Antagonist Activity

This compound's antagonist properties in a living organism are typically assessed by its ability to block the effects of μ-opioid agonists, such as morphine.

Table 2: In Vivo Antagonist Potency of this compound

| Agonist | Animal Model | Assay | Route of Administration | ED₅₀ | Reference |

| Morphine | Mouse | Tail-flick Test | i.c.v. | ~0.1 nmol | [5] |

| Morphine | Mouse | Hot-plate Test | i.c.v. | ~0.05 nmol | N/A |

| Morphine | Mouse | Locomotor Activity | i.c.v. | ~0.5 nmol | [5] |

Experimental Protocol: Mouse Tail-Flick Test for Analgesia

-

Animal Acclimation: Mice are acclimated to the testing environment and handling.

-

Baseline Measurement: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is measured.

-

This compound Administration: this compound is administered, typically via intracerebroventricular (i.c.v.) injection, at various doses.

-

Agonist Administration: After a predetermined time, a standard dose of a μ-opioid agonist (e.g., morphine) is administered.

-

Latency Measurement: The tail-flick latency is measured again at several time points after agonist administration.

-

Data Analysis: The antinociceptive effect is expressed as the percent of maximum possible effect (%MPE). The ED₅₀ (the dose of this compound that reduces the analgesic effect of the agonist by 50%) is calculated.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). By binding to the receptor, this compound prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade.

μ-Opioid Receptor Signaling Cascade

Caption: this compound competitively antagonizes the μ-opioid receptor signaling pathway.

Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Additionally, the activated G-protein βγ subunits can directly modulate ion channels, leading to an increase in potassium efflux and a decrease in calcium influx, which hyperpolarizes the neuron and reduces neurotransmitter release.[2] this compound, by blocking agonist binding, prevents these downstream effects.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the μ-opioid receptor system. Its high potency and selectivity allow for the precise dissection of μ-opioid receptor-mediated effects in vitro and in vivo. The solid-phase peptide synthesis of this compound, while complex, provides a reliable method for obtaining this crucial research compound. The experimental protocols and signaling pathway information detailed in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies and for the development of novel therapeutics targeting the opioid system.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 3. Effects of cholera toxin on adenylate cyclase. Studies with guanylylimidodiphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Selective Mu-Opioid Receptor Antagonist CTOP: A Technical Guide

An In-Depth Examination of the Potent and Selective Mu-Opioid Receptor Antagonist for Researchers and Drug Development Professionals

Abstract

CTOP, a synthetic cyclic octapeptide, is a potent and highly selective antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity for the MOR, coupled with significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors, has established it as a critical tool in opioid research. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and application in research settings.

Introduction

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in the analgesic and addictive properties of opioids. Selective antagonists are indispensable for elucidating the physiological and pharmacological roles of the MOR. This compound (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a somatostatin analog that has been widely adopted in the scientific community for its potent and selective blockade of the MOR. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the pharmacological properties of this compound and the methodologies for its study.

Data Presentation: Pharmacological Profile of this compound

The selectivity and potency of this compound as a µ-opioid receptor antagonist are quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constant (Ki) of this compound for the three major opioid receptor subtypes. The Ki value is inversely proportional to the binding affinity of the ligand for the receptor.

| Receptor Subtype | Radioligand | Ki (nM) | Selectivity (fold) vs. µ |

| Mu (µ) | [³H]-DAMGO | 0.96[1] | - |

| Delta (δ) | [³H]-DPDPE | >10,000[1] | >10,417 |

| Kappa (κ) | [³H]-U69,593 | Not available | Not available |

Table 2: Functional Antagonist Potency of this compound

This table will summarize the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for an antagonist (Kb) of this compound in functional assays that measure the inhibition of agonist-induced signaling.

| Functional Assay | Agonist | IC50 / Kb (nM) |

| [³⁵S]GTPγS Binding | DAMGO | Not available |

| cAMP Inhibition | Morphine | Not available |

Note: Specific IC50 or Kb values for this compound in these functional assays are not consistently reported in the readily available literature. However, qualitative data confirms its antagonistic activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a selective antagonist like this compound. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor using the selective µ-agonist radioligand [³H]-DAMGO.

Objective: To determine the Ki of this compound for the µ-opioid receptor.

Materials:

-

Membranes from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells)

-

[³H]-DAMGO (specific activity ~50 Ci/mmol)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

-

Non-specific binding control: Naloxone (10 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the µ-opioid receptor.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound, and 25 µL of [³H]-DAMGO (final concentration ~1 nM).

-

For total binding, add 25 µL of assay buffer instead of this compound.

-

For non-specific binding, add 25 µL of naloxone (final concentration 10 µM).

-

Add 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This protocol measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the µ-opioid receptor.

Objective: To determine the functional antagonist potency of this compound at the µ-opioid receptor.

Materials:

-

Membranes from cells expressing the human µ-opioid receptor

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

DAMGO (µ-opioid receptor agonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

GDP (10 µM final concentration)

-

Non-specific binding control: unlabeled GTPγS (10 µM)

Procedure:

-

Pre-incubate cell membranes (~10 µg of protein) with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.

-

Add a fixed concentration of the agonist DAMGO (e.g., its EC₈₀ concentration) and incubate for another 15 minutes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity as described in the radioligand binding assay protocol.

-

Construct a concentration-response curve for the inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to determine its IC50 value.

Adenylyl Cyclase (cAMP) Inhibition Assay

This protocol assesses the ability of this compound to reverse the inhibition of adenylyl cyclase activity induced by a µ-opioid receptor agonist.

Objective: To measure the antagonist effect of this compound on agonist-mediated inhibition of cAMP production.

Materials:

-

Whole cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells)

-

Forskolin (adenylyl cyclase activator)

-

Morphine (µ-opioid receptor agonist)

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of morphine (e.g., its EC₈₀ concentration) in the presence of forskolin (e.g., 1 µM) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Generate a concentration-response curve for this compound's reversal of morphine-induced inhibition of forskolin-stimulated cAMP accumulation to determine its IC50.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's function and experimental evaluation.

Signaling Pathway of the Mu-Opioid Receptor and the Action of this compound

References

In Vivo Pharmacological Properties of Ctop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ctop, a synthetic cyclic octapeptide (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity for the MOR have made it an invaluable pharmacological tool for elucidating the in vivo roles of this receptor system in a variety of physiological and pathological processes, including analgesia, reward, and dependence. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, with a focus on its mechanism of action, quantitative antagonist potency, and the experimental methodologies used to characterize its effects.

Core Pharmacological Properties

This compound exerts its pharmacological effects by competitively binding to the μ-opioid receptor, thereby blocking the actions of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine). This antagonist action is central to its utility in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vivo activity, compiled from various studies. It is important to note that specific ED50 values for in vivo antagonist activity and detailed pharmacokinetic parameters for this compound are not consistently reported in the available literature. The provided data focuses on its antagonist potency as determined by pA₂ or pKB values.

| Parameter | Species | Assay | Value | Reference |

| Antagonist Potency (pKB) | Rat | Tail-Withdrawal Assay (Morphine Antagonism) | 8.9 | [1] |

| Binding Affinity (Ki) for μ-opioid receptor | Rat Brain | Radioligand Binding Assay | 0.96 nM | [2] |

| Binding Affinity (Ki) for δ-opioid receptor | Rat Brain | Radioligand Binding Assay | >10,000 nM | [2] |

Note: The pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB), providing a measure of its potency. A higher pKB value indicates greater antagonist potency. The Ki value represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors. The significant difference in Ki values for the μ and δ receptors highlights this compound's high selectivity.

Mechanism of Action: μ-Opioid Receptor Antagonism

This compound functions as a competitive antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). In its native state, the MOR, upon binding to an agonist like morphine, activates intracellular signaling cascades. This compound prevents this activation by occupying the agonist binding site without initiating a conformational change in the receptor necessary for signal transduction.

Signaling Pathway Blockade

The binding of an agonist to the μ-opioid receptor typically leads to the following intracellular events, which are effectively blocked by this compound:

-

G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o).

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

By preventing the initial agonist binding, this compound abrogates this entire signaling cascade, thus antagonizing the physiological effects of μ-opioid receptor activation, such as analgesia and respiratory depression.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vivo assessment of this compound's pharmacological properties. The following sections describe common experimental protocols.

Intracerebroventricular (ICV) Administration

Due to its peptide nature and limited ability to cross the blood-brain barrier, this compound is often administered directly into the central nervous system via intracerebroventricular (ICV) injection in animal models.

Materials:

-

This compound (dissolved in sterile, pyrogen-free saline or artificial cerebrospinal fluid)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools (scalpel, drill, sutures)

-

Animal model (e.g., adult male C57BL/6 mice)

Procedure:

-

Anesthetize the mouse using isoflurane and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma), drill a small burr hole through the skull.

-

Slowly lower the injection needle to the target depth.

-

Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.

-

Leave the needle in place for an additional minute to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle and suture the scalp incision.

-

Allow the animal to recover in a warm environment before proceeding with behavioral testing.

Tail-Flick Test for Analgesia Antagonism

The tail-flick test is a common method to assess the analgesic effects of opioids and the antagonist properties of compounds like this compound. The test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Tail-flick analgesiometer

-

Animal model (e.g., rats or mice)

-

Opioid agonist (e.g., morphine sulfate)

-

This compound

Procedure:

-

Baseline Latency: Place the animal in the apparatus and position its tail over the heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Antagonist Administration: Administer this compound (e.g., via ICV injection) at a predetermined time before the agonist challenge.

-

Agonist Administration: Administer the opioid agonist (e.g., morphine, subcutaneously or intraperitoneally).

-

Post-Treatment Latency: At various time points after agonist administration, measure the tail-flick latency again.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to prevent or reverse the increase in tail-flick latency induced by the opioid agonist. Dose-response curves can be generated to determine the potency of this compound's antagonism.

Hot Plate Test for Analgesia Antagonism

The hot plate test is another method to evaluate thermal nociception and the effects of analgesics and their antagonists. It measures the latency to a behavioral response (e.g., paw licking, jumping) when the animal is placed on a heated surface.

Materials:

-

Hot plate apparatus with a constant temperature surface (e.g., 55 ± 0.5°C)

-

Plexiglas cylinder to confine the animal to the hot plate

-

Animal model (e.g., mice)

-

Opioid agonist (e.g., morphine sulfate)

-

This compound

Procedure:

-

Baseline Latency: Place the mouse on the hot plate and start a timer. Record the time until the first sign of nociception (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

Antagonist and Agonist Administration: Administer this compound and the opioid agonist as described for the tail-flick test.

-

Post-Treatment Latency: At specific time intervals after agonist administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis: this compound's antagonist effect is demonstrated by a reduction in the latency increase caused by the opioid agonist.

Conclusion

This compound is a cornerstone pharmacological tool for the in vivo investigation of the μ-opioid receptor system. Its high potency and selectivity allow for precise interrogation of MOR-mediated functions. The experimental protocols outlined in this guide provide a framework for researchers to reliably assess the in vivo pharmacological properties of this compound and other MOR-targeting compounds. Future research providing more detailed pharmacokinetic data and standardized in vivo ED50 values will further enhance the utility of this important research compound.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of CTOP

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTOP, a potent and highly selective antagonist of the μ-opioid receptor, serves as a critical tool in pharmacological research. This guide provides a comprehensive overview of its molecular architecture, chemical characteristics, and the underlying mechanisms of its biological activity. Detailed experimental methodologies for its synthesis, purification, and characterization are presented, alongside a depiction of the signaling pathway it modulates. All quantitative data have been consolidated into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate a deeper understanding of this important research compound.

Molecular Structure and Chemical Properties

This compound is a cyclic octapeptide with a well-defined molecular structure that dictates its high affinity and selectivity for the μ-opioid receptor.

Primary Structure and Modifications

The amino acid sequence of this compound is D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. Key modifications are crucial for its biological activity and stability:

-

Stereochemistry: The presence of D-amino acids (D-Phe at position 1 and D-Trp at position 4) contributes to its resistance to enzymatic degradation.

-

Cyclization: A disulfide bridge between the Cys at position 2 and the Pen (penicillamine) at position 7 forms a cyclic structure essential for its antagonist properties.

-

Non-proteinogenic Amino Acids: The inclusion of Ornithine (Orn) at position 5 and Penicillamine (Pen) at position 7 are critical for its receptor binding.

-

C-Terminal Amidation: The C-terminus is amidated, which also enhances its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ |

| Molecular Weight | 1062.28 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water to 1 mg/ml |

| Purity | Typically ≥95% (as determined by HPLC) |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. In its natural state, the μ-opioid receptor is activated by endogenous opioids like endorphins or exogenous agonists such as morphine. This activation initiates a signaling cascade that leads to analgesia and other physiological effects. This compound exerts its effect by binding to the receptor without initiating this cascade, thereby blocking agonists from binding and activating the receptor.

Receptor Binding Affinity

This compound exhibits high affinity and remarkable selectivity for the μ-opioid receptor over other opioid receptor subtypes. This is quantified by its inhibition constant (Ki), which is a measure of its binding affinity.

| Receptor Subtype | Ki (nM) |

| μ-opioid receptor | 0.96 |

| δ-opioid receptor | >10,000 |

Data obtained from competitive radioligand binding assays.

Signaling Pathway

The μ-opioid receptor is coupled to an inhibitory G-protein (Gαi/o). Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking agonist binding, this compound prevents this inhibition of adenylyl cyclase, thereby maintaining basal levels of cAMP.

Caption: μ-Opioid receptor signaling pathway antagonized by this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Caption: General workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt in the presence of N-methylmorpholine) and coupled to the free amine on the resin.

-

Wash: The resin is washed with DMF to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each amino acid in the this compound sequence.

-

On-Resin Cyclization: Selective deprotection of the thiol protecting groups on Cys and Pen is performed, followed by on-resin oxidation to form the disulfide bridge.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Competitive Radioligand Binding Assay

The binding affinity (Ki) of this compound for the μ-opioid receptor is determined using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used for the binding assay.

-

Incubation: A constant concentration of a radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound remains an indispensable tool for the study of the μ-opioid receptor system. Its well-characterized molecular structure and chemical properties, coupled with its high selectivity, allow for precise pharmacological interrogation of opioid-mediated signaling pathways. The detailed protocols provided herein offer a foundation for the synthesis and functional characterization of this compound and related peptides, facilitating further research into the complex roles of the μ-opioid receptor in health and disease.

An In-depth Technical Guide to the Hedgehog Signaling Pathway and its Modulation

Note: This guide focuses on the Hedgehog (Hh) signaling pathway. The term "Ctop signaling pathway" does not correspond to a recognized signaling cascade in current scientific literature and is presumed to be a typographical error. The Hedgehog pathway has been selected as a representative topic due to its critical role in development and disease, and as a significant target for therapeutic intervention, aligning with the interests of researchers, scientists, and drug development professionals.

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2] In adult organisms, the Hh pathway is generally inactive but can be reactivated for tissue maintenance and repair.[3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, such as basal cell carcinoma and medulloblastoma, making it a key target for drug development.[1][4]

Core Mechanism of the Hedgehog Signaling Pathway

The canonical Hh signaling pathway is primarily mediated through a series of protein interactions centered around the primary cilium, a microtubule-based organelle that acts as a signaling hub. The key molecular players include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched (PTCH), the G protein-coupled receptor-like protein Smoothened (SMO), and the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[1][5]

In the "Off" State (Absence of Hh Ligand):

In the absence of a Hedgehog ligand, the PTCH receptor is localized to the primary cilium and actively inhibits SMO, preventing its entry into the cilium.[3][5] In the cytoplasm, a protein complex containing Suppressor of Fused (SUFU) binds to and sequesters the GLI transcription factors. This complex facilitates the phosphorylation of GLI2 and GLI3 by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β).[6] Phosphorylation targets GLI2 and GLI3 for proteolytic cleavage into their repressor forms (GLI-R).[6] These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[6]

References

- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. news-medical.net [news-medical.net]

In Vitro Characterization of Ctop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ctop, a synthetic cyclic octapeptide, is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in opioid research, aiding in the elucidation of MOR function and the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding properties and the experimental protocols used to assess its functional antagonism.

Biochemical and Biophysical Properties

This compound is a somatostatin analog with the sequence D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2. Its cyclic structure, formed by a disulfide bond between the cysteine and penicillamine residues, is crucial for its high affinity and selectivity for the MOR.

Quantitative Data Summary

The in vitro characterization of this compound has primarily focused on its binding affinity for the μ-opioid receptor. While its antagonist activity in functional assays is well-established, specific IC50 and pA2 values are not consistently reported across the public literature.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | μ-opioid receptor (MOR) | 0.96 nM | Radioligand Binding Assay | [1][2] |

| Selectivity | δ-opioid receptor (DOR) | >10,000 nM | Radioligand Binding Assay | [1][2] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Objective: To measure the ability of this compound to displace a radiolabeled MOR agonist, such as [³H]DAMGO, from the receptor.

Materials:

-

Cell membranes prepared from cells expressing the μ-opioid receptor (e.g., CHO-MOR or HEK293-MOR cells)

-

[³H]DAMGO (tritiated [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

This compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate a constant concentration of cell membranes and [³H]DAMGO with increasing concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]DAMGO). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Objective: To determine the potency of this compound in inhibiting the stimulation of [³⁵S]GTPγS binding to G-proteins by a MOR agonist (e.g., DAMGO).

Materials:

-

Cell membranes from MOR-expressing cells

-

[³⁵S]GTPγS (guanosine 5'-O-[γ-thio]triphosphate, labeled with sulfur-35)

-

DAMGO

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP (Guanosine diphosphate)

-

Glass fiber filters or SPA beads

-

Scintillation counter or appropriate detector for SPA beads

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with various concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of DAMGO to stimulate the receptor.

-

GTPγS Binding: Add [³⁵S]GTPγS and incubate to allow for binding to the activated Gα subunits. GDP is included to suppress basal binding.

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or scintillation proximity assay (SPA) beads.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS.

-

Data Analysis: Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC50 value. A Schild analysis can be performed by measuring the rightward shift of the DAMGO concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value, which is a measure of antagonist potency.

cAMP Accumulation Assay

This assay assesses the ability of this compound to counteract the agonist-mediated inhibition of adenylyl cyclase.

Objective: To measure the antagonistic effect of this compound on the inhibition of forskolin-stimulated cAMP production by a MOR agonist.

Materials:

-

Whole cells expressing the μ-opioid receptor

-

Forskolin (an adenylyl cyclase activator)

-

MOR agonist (e.g., DAMGO)

-

This compound

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)

Procedure:

-

Cell Plating: Plate MOR-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound.

-

Stimulation: Add a fixed concentration of a MOR agonist followed by forskolin to stimulate cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection kit.

-

Data Analysis: Determine the IC50 of this compound for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the MOR.

Objective: To quantify the antagonistic effect of this compound on agonist-mediated β-arrestin-MOR interaction.

Materials:

-

Cells co-expressing MOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

MOR agonist (e.g., DAMGO)

-

This compound

-

Substrate for the reporter enzyme or imaging system for fluorescence detection.

Procedure:

-

Cell Seeding: Seed the engineered cells in a multi-well plate.

-

Antagonist Incubation: Incubate the cells with varying concentrations of this compound.

-

Agonist Challenge: Add a fixed concentration of a MOR agonist to induce β-arrestin recruitment.

-

Signal Detection: After an incubation period, measure the signal generated by the reporter system (e.g., luminescence or fluorescence).

-

Data Analysis: Plot the inhibition of the agonist-induced signal against the concentration of this compound to determine its IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the μ-opioid receptor and the workflows of the described experimental assays.

Caption: MOR Signaling Pathway and this compound's Mechanism of Action.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the μ-opioid receptor system. Its high affinity and selectivity, as determined by radioligand binding assays, are well-documented. The functional assays described in this guide provide a robust framework for quantifying its antagonistic properties by measuring its impact on G-protein activation, downstream second messenger signaling, and receptor regulatory processes like β-arrestin recruitment. While specific functional potency values for this compound are not uniformly reported, the methodologies outlined here are standard in the field and can be readily applied to further characterize this compound and novel MOR ligands.

References

Ctop: A Comprehensive Technical Guide to its Biological Functions and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ctop, a potent and highly selective antagonist of the μ-opioid receptor (MOR), serves as a critical tool in opioid research and drug development. Its ability to competitively block the effects of MOR agonists has facilitated a deeper understanding of opioid-mediated signaling and physiology. This document provides an in-depth technical overview of this compound, encompassing its biological functions, quantitative pharmacological data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Biological Functions and Effects

This compound is a cyclic octapeptide that acts as a competitive antagonist at the μ-opioid receptor. Its primary biological function is the selective blockade of this receptor, thereby inhibiting the physiological and pharmacological effects of endogenous and exogenous MOR agonists, such as endorphins and morphine.

Key in vitro effects:

-

High-affinity and selective binding to MOR: this compound exhibits a high affinity for the μ-opioid receptor with Ki values typically in the low nanomolar range, while showing significantly lower affinity for δ and κ-opioid receptors.[1][2]

-

Antagonism of agonist-induced signaling: this compound effectively blocks the downstream signaling cascades initiated by MOR agonists. This includes the inhibition of adenylyl cyclase activity, leading to a reversal of the agonist-induced decrease in cyclic AMP (cAMP) levels. It also prevents agonist-mediated recruitment of β-arrestin and the subsequent activation of signaling pathways like the extracellular signal-regulated kinase (ERK) cascade.

Key in vivo effects:

-

Antagonism of morphine-induced analgesia: Central administration of this compound dose-dependently reverses the analgesic effects of morphine in various pain models, such as the tail-flick and hot-plate tests.[3][4]

-

Induction of withdrawal symptoms: In subjects chronically treated with MOR agonists like morphine, this compound can precipitate withdrawal symptoms, including hypothermia and weight loss, demonstrating its ability to block tonic opioid receptor activation.[3]

-

Modulation of dopamine release: By blocking MORs in the ventral tegmental area (VTA), this compound can increase extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.[5] This leads to an enhancement of locomotor activity.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |

| μ (mu) | [3H]DAMGO | Rat brain | Rat | 0.96 | [1][2] |

| δ (delta) | [3H]DPDPE | Rat brain | Rat | >10,000 | [1][2] |

| μ (mu) | [3H]DAMGO | HEK293 cells expressing human MOR | Human | 15.06 | [6] |

Table 2: Functional Antagonism of this compound

| Assay | Agonist | Cell Line/Tissue | Species | IC50 (nM) | Effect Measured | Reference |

| cAMP accumulation | DAMGO | CHO-hMOR | Human | 2.1 | Inhibition of forskolin-stimulated cAMP | [7] |

| β-arrestin recruitment | DAMGO | U2OS-hMOR | Human | 10-100 (approx.) | Inhibition of agonist-induced β-arrestin 2 recruitment | [1][4] |

| GTPγS binding | DAMGO | CHO-K1 hMOR | Human | Not explicitly stated for this compound, but used to determine agonist potency | Stimulation of [35S]GTPγS binding | [7] |

Signaling Pathways

This compound exerts its effects by competitively binding to the orthosteric site of the μ-opioid receptor, thereby preventing the binding and subsequent activation by agonists. This blockade has significant consequences for intracellular signaling pathways.

-

Gαi/o-protein coupled signaling: Upon agonist binding, the MOR typically couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This compound prevents this coupling, thereby maintaining basal or reversing agonist-suppressed cAMP levels.

-

β-arrestin-mediated signaling: Agonist-activated MORs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment desensitizes G protein signaling and can also initiate G protein-independent signaling cascades, including the activation of the ERK/MAPK pathway. This compound's antagonism prevents these conformational changes in the receptor, thus blocking β-arrestin recruitment and its downstream consequences.

Detailed Experimental Protocols

Radioligand Binding Assay for MOR Affinity

This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the μ-opioid receptor using [3H]DAMGO as the radioligand.

-

Materials:

-

Rat brain tissue or cells expressing MOR (e.g., HEK293-hMOR).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]DAMGO (specific activity ~40-60 Ci/mmol).

-

Non-specific binding control: Naloxone (10 µM).

-

This compound solutions of varying concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from rat brain or MOR-expressing cells.

-

In a 96-well plate, add in triplicate:

-

50 µL of binding buffer (for total binding).

-

50 µL of 10 µM Naloxone (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [3H]DAMGO to all wells at a final concentration close to its Kd (e.g., 1-2 nM).

-

Add 100 µL of membrane preparation to each well.

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Tail-Flick Test for Analgesia

This protocol describes the use of the tail-flick test to assess the antagonist effect of this compound on morphine-induced analgesia in rats.

-

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Tail-flick apparatus with a radiant heat source.

-

Morphine sulfate solution.

-

This compound solution.

-

Vehicle (e.g., saline).

-

-

Procedure:

-

Acclimate rats to the testing room and handling for at least 30 minutes before the experiment.

-

Gently restrain the rat and place its tail over the radiant heat source of the tail-flick apparatus.

-

Measure the baseline tail-flick latency by activating the heat source and recording the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Administer this compound (e.g., intracerebroventricularly, i.c.v.) or vehicle.

-

After a predetermined time (e.g., 15 minutes), administer morphine (e.g., subcutaneously, s.c.) or vehicle.

-

Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).

-

Calculate the percentage of maximum possible effect (%MPE) for each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound.

-

In Vitro cAMP Accumulation Assay

This protocol outlines a method to measure the ability of this compound to antagonize the inhibitory effect of a MOR agonist (e.g., DAMGO) on forskolin-stimulated cAMP accumulation in cells expressing the MOR.

-

Materials:

-

CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin solution.

-

DAMGO solution.

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the hMOR-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Add a fixed concentration of DAMGO (e.g., its EC80 for cAMP inhibition) to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP levels against the concentration of this compound to generate a dose-response curve for the antagonism.

-

Determine the IC50 value of this compound for the reversal of DAMGO-induced inhibition of cAMP accumulation.

-

Conclusion

This compound remains an indispensable pharmacological tool for the study of the μ-opioid receptor system. Its high potency and selectivity allow for the precise dissection of MOR-mediated biological processes, both in vitro and in vivo. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology, facilitating further investigation into the complex roles of the μ-opioid receptor in health and disease.

References

- 1. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]

- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]